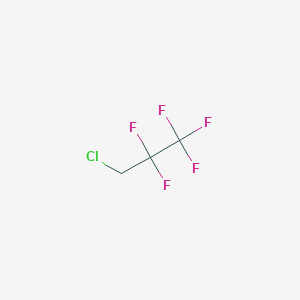

3-Chloro-1,1,1,2,2-Pentafluoropropane

Description

BenchChem offers high-quality 3-Chloro-1,1,1,2,2-Pentafluoropropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1,1,1,2,2-Pentafluoropropane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-1,1,1,2,2-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5/c4-1-2(5,6)3(7,8)9/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRPJEPJFXGYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073905 | |

| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-02-6 | |

| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 3-chloro-1,1,1,2,2-Pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-1,1,1,2,2-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Thermodynamic properties of 3-Chloro-1,1,1,2,2-Pentafluoropropane at high temperatures

An In-depth Technical Guide to the Thermodynamic Properties of 3-Chloro-1,1,1,2,2-Pentafluoropropane (HCFC-225ca) at High Temperatures

Introduction

3-Chloro-1,1,1,2,2-pentafluoropropane, also known by its ASHRAE designation HCFC-225ca, is a hydrochlorofluorocarbon with the chemical formula C₃H₂ClF₅.[1][2] Historically, it has been used in various applications, including as a cleaning agent and in refrigeration systems, often as a replacement for more potent ozone-depleting substances like CFC-113.[3] However, as a Class II ozone-depleting substance, its production and use have been phased out under the Montreal Protocol.[1]

A comprehensive understanding of the thermodynamic properties of HCFC-225ca, particularly at elevated temperatures, remains crucial for several reasons. For researchers and scientists, this data is essential for accurately modeling chemical processes, predicting reaction kinetics, and understanding its environmental fate.[4] For professionals in industries that may still handle or encounter this compound during decommissioning or in legacy systems, precise thermodynamic data is vital for ensuring safety, designing effective containment or destruction processes, and conducting accurate performance simulations.

This technical guide provides a detailed examination of the key thermodynamic properties of HCFC-225ca at high temperatures. It synthesizes available experimental data with theoretical modeling principles, offering field-proven insights into the causality behind experimental choices and the self-validating systems required for trustworthy protocols.

Fundamental Physical and Chemical Properties

A baseline understanding of the fundamental properties of HCFC-225ca is essential before exploring its behavior at high temperatures. These properties, summarized in the table below, influence its phase behavior, energy content, and transport characteristics.

| Property | Value | Source |

| Chemical Formula | C₃H₂ClF₅ | [1][2] |

| CAS Number | 422-02-6 | [1][2] |

| Molecular Weight | 168.49 g/mol | [1][2] |

| Boiling Point | 27-30 °C | [1] |

| Density (liquid) | 1.395 g/mL @ 25 °C | [1] |

| Refractive Index | 1.292 @ 20 °C | [1] |

Vapor Pressure and Phase Behavior

Vapor pressure is a critical thermodynamic property that dictates the temperature at which a substance will transition from a liquid to a gas. For a volatile compound like HCFC-225ca with a low boiling point, understanding its vapor pressure curve is fundamental to handling it safely and predicting its state under various process conditions.

Accurate vapor pressure data is the cornerstone for developing robust equations of state (EoS) that can predict a wide range of other thermodynamic properties.[5] While extensive experimental data for HCFC-225ca is not widely published, its vapor pressure has been a subject of study to test the predictive capabilities of universal correlation schemes for halocarbons.[6] These studies show that the reduced vapor pressure can be effectively modeled as a function of reduced temperature, allowing for reliable predictions when coupled with critical point data.[6]

The diagram below illustrates the logical workflow for determining and utilizing vapor pressure data, emphasizing the interplay between direct measurement and theoretical modeling.

Caption: Workflow for Vapor Pressure Curve Generation.

Experimental Protocol: Static Method for Vapor Pressure Measurement

The static method is a reliable technique for obtaining highly accurate vapor pressure data. The protocol is a self-validating system because it relies on achieving a stable, equilibrated state.

-

Preparation: A precisely known quantity of purified HCFC-225ca is introduced into an evacuated, thermostatically controlled vessel of a known volume. It is crucial to ensure the sample is free of impurities, particularly dissolved gases, which can be removed by several freeze-pump-thaw cycles.

-

Thermal Equilibration: The vessel is submerged in a temperature-controlled bath. The temperature is precisely measured with a calibrated platinum resistance thermometer. The system is allowed to sit for a sufficient duration to ensure both thermal and phase equilibrium are reached.

-

Pressure Measurement: Once the system is stable (i.e., no change in pressure over time at a constant temperature), the pressure of the vapor phase is measured using a high-precision pressure transducer.

-

Data Collection: Steps 2 and 3 are repeated at various temperatures to generate a series of pressure-temperature data points.

-

Data Validation: The resulting data is plotted. The smooth, continuous nature of the resulting curve provides confidence in the measurements. Any outliers would indicate a potential issue with equilibration or measurement at that data point.

Energetic Properties at High Temperatures: Heat Capacity

The heat capacity of a substance quantifies the amount of heat energy required to raise its temperature by a specific amount. The ideal gas heat capacity (Cp,gas) is a fundamental property used in the development of equations of state and for calculating changes in enthalpy and entropy.[7]

For many refrigerants and working fluids, experimental determination of heat capacity is performed using techniques like calorimetry. However, these measurements can be complex, especially at high temperatures and pressures. Consequently, a combination of experimental data and theoretical models is often employed to describe the heat capacity over a wide range of conditions.[8][9]

The following diagram outlines the process of combining experimental data with theoretical models to derive comprehensive heat capacity information.

Caption: Role of EoS in Property Prediction.

Conclusion

The thermodynamic properties of 3-Chloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) at high temperatures are best understood through a synergistic approach that combines limited, high-accuracy experimental data with sophisticated equations of state. While this compound is being phased out, a quantitative understanding of its vapor pressure, heat capacity, and other state-dependent properties remains essential for scientific modeling and industrial safety. The methodologies and workflows described herein, grounded in the principles of experimental validation and theoretical modeling, provide a robust framework for researchers and engineers to predict the behavior of HCFC-225ca under a wide range of high-temperature conditions. Future research could focus on acquiring additional experimental data in the high-temperature vapor phase to further refine existing thermodynamic models.

References

-

3,3-Dichloro-1,1,1,2,2-pentafluoropropane - Hazardous Agents | Haz-Map. Available at: [Link]

-

Properties of alternative refrigerants and heat transfer liquids — Modeling and experiments - EPJ Web of Conferences. Available at: [Link]

-

Experimental Determination of Thermophysical Properties of Working Fluids for ORC Applications | IntechOpen. Available at: [Link]

-

Modeling of Thermodynamic Properties for Pure Refrigerants and Refrigerant Mixtures by Using the Helmholtz Equation of State and Cubic Spline Curve Fitting Method. Available at: [Link]

-

Experimental Analysis of Different Refrigerants' Thermal Behavior and Predicting Their Performance Parameters | Journal of Thermophysics and Heat Transfer. Available at: [Link]

-

PROPERTIES OF PURE REFRIGERANTS AND REFRIGERANT MIXTURES FROM CUBIC EQUATIONS OF STATE - Revue Roumaine de Chimie. Available at: [Link]

-

1,3-Dichloro-1,1,2,2,3-pentafluoropropane - Wikipedia. Available at: [Link]

-

Rate constants for the gas phase reactions of the OH radical with CF3CF2CHCl2 (HCFC-225ca) and CF2ClCF2CHClF (HCFC-225cb) - ResearchGate. Available at: [Link]

-

3-Chloro-1,1,1,2,2-Pentafluoropropane | C3H2ClF5 - PubChem. Available at: [Link]

-

Chemical Properties of 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- (CAS 79-47-0) - Cheméo. Available at: [Link]

-

VAPOR PRESSURE 6-60. Available at: [Link]

-

REGULARITIES IN THE VAPOUR PRESSURE CURVES OF HALOCARBONS - ResearchGate. Available at: [Link]

-

Thermodynamic properties of cis -1-chloro-2,3,3,3-tetrafluoro-1-propene [R-1224yd(Z)]: Experimental measurements of the density - IRIS. Available at: [Link]

Sources

- 1. CAS 422-02-6 | 1100-7-80 | MDL MFCD00233035 | 3-Chloro-1,1,1,2,2-pentafluoropropane | SynQuest Laboratories [synquestlabs.com]

- 2. 3-Chloro-1,1,1,2,2-Pentafluoropropane | C3H2ClF5 | CID 67905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,3-Dichloro-1,1,1,2,2-pentafluoropropane - Hazardous Agents | Haz-Map [haz-map.com]

- 4. researchgate.net [researchgate.net]

- 5. turhancoban.com [turhancoban.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- (CAS 79-47-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Experimental Determination of Thermophysical Properties of Working Fluids for ORC Applications | IntechOpen [intechopen.com]

- 9. iris.inrim.it [iris.inrim.it]

The Atmospheric Persistence and Degradation of 3-Chloro-1,1,1,2,2-Pentafluoropropane (HCFC-225ca): A Technical Guide

This guide provides a comprehensive technical overview of the atmospheric lifetime and degradation pathways of 3-Chloro-1,1,1,2,2-Pentafluoropropane (HCFC-225ca). It is intended for researchers, atmospheric scientists, and professionals in fields where the environmental fate of hydrochlorofluorocarbons (HCFCs) is a critical consideration. This document synthesizes key kinetic data, outlines the principal degradation mechanisms, and details the experimental methodologies employed to elucidate these processes.

Introduction: The Environmental Profile of HCFC-225ca

3-Chloro-1,1,1,2,2-pentafluoropropane, commercially known as HCFC-225ca, is a hydrochlorofluorocarbon that has been utilized as a solvent and cleaning agent, often as a replacement for more potent ozone-depleting substances like chlorofluorocarbons (CFCs).[1][2] Its chemical structure, containing a hydrogen atom, renders it susceptible to degradation in the lower atmosphere (troposphere), primarily through reaction with the hydroxyl radical (•OH).[1] This characteristic results in a significantly shorter atmospheric lifetime compared to its CFC predecessors. However, the presence of chlorine in the molecule means that the fraction of HCFC-225ca that reaches the stratosphere can contribute to ozone depletion.[1][3] Understanding the kinetics and mechanisms of its atmospheric removal is therefore crucial for accurately assessing its environmental impact, including its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).

Atmospheric Lifetime of HCFC-225ca

The atmospheric lifetime of a compound is a measure of the average time it remains in the atmosphere before being removed. For HCFC-225ca, the primary removal mechanism is its reaction with the hydroxyl radical (•OH) in the troposphere.[4] The atmospheric lifetime (τ) is inversely proportional to the rate constant (k) of this reaction and the average concentration of •OH radicals in the atmosphere.

Various studies have reported the atmospheric lifetime of HCFC-225ca, with some variation in the precise value. This variability can arise from differences in the experimental determination of the rate constant for the reaction with •OH and the global atmospheric models used for the lifetime calculation.

| Atmospheric Lifetime (years) | Reference |

| 1.9 | [3] |

| 2.0 (with respect to •OH) | [3] |

| ~2 | [5] |

| 3.6 (half-life) | [6] |

The lifetime of 1.9 years is a frequently cited value and is based on a reaction rate with •OH of 6.3 × 10⁻¹³ × e⁻⁹⁶⁰/T cm³ molecule⁻¹ s⁻¹ and a mean global •OH concentration that gives a lifetime for methyl chloroform of 6.1 years.[3] The stratospheric loss is also factored in to arrive at the total atmospheric lifetime.[3]

Tropospheric Degradation Pathway: Reaction with Hydroxyl Radicals

The dominant degradation pathway for HCFC-225ca in the troposphere is initiated by a hydrogen abstraction reaction with the hydroxyl radical (•OH).[1][4] This initial step is the rate-determining step for the entire degradation process.

Initiation Step: Hydrogen Abstraction

The •OH radical abstracts the sole hydrogen atom from the HCFC-225ca molecule (CF₃CF₂CHCl₂), leading to the formation of a haloalkyl radical (CF₃CF₂C•Cl₂).

CF₃CF₂CHCl₂ + •OH → CF₃CF₂C•Cl₂ + H₂O

The rate of this reaction is dependent on temperature, and the Arrhenius expression describes this relationship. Several studies have experimentally determined the rate constants for this reaction.

| Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Arrhenius Expression (A exp(-Ea/RT)) | Temperature Range (K) | Reference |

| 2.41 x 10⁻¹⁴ | (1.92 ± 0.52) × 10⁻¹² exp(−1290 ± 90/T) | 270 - 400 | [5][7] |

| - | (6.5 ± 1.3) x 10⁻¹³ exp(-970 ± 115/T) | 295 - 370 | [7] |

Subsequent Degradation Steps

Following the initial hydrogen abstraction, the resulting haloalkyl radical (CF₃CF₂C•Cl₂) undergoes a series of rapid reactions in the presence of atmospheric oxygen (O₂) and nitric oxide (NO).

-

Peroxy Radical Formation: The haloalkyl radical quickly reacts with molecular oxygen to form a peroxy radical (CF₃CF₂C(OO•)Cl₂).

CF₃CF₂C•Cl₂ + O₂ + M → CF₃CF₂C(OO•)Cl₂ + M (where M is a third body, such as N₂ or O₂)

-

Alkoxy Radical Formation: The peroxy radical then reacts with nitric oxide (NO) to form an alkoxy radical (CF₃CF₂C(O•)Cl₂) and nitrogen dioxide (NO₂).

CF₃CF₂C(OO•)Cl₂ + NO → CF₃CF₂C(O•)Cl₂ + NO₂

-

Alkoxy Radical Decomposition: The alkoxy radical is unstable and decomposes, primarily through C-C bond cleavage. This decomposition leads to the formation of smaller, more stable molecules.

CF₃CF₂C(O•)Cl₂ → CF₃CF₂• + COCl₂ (phosgene)

-

Further Reactions and Final Products: The trifluoroethyl radical (CF₃CF₂•) will further react with O₂ and subsequently NO to form the trifluoroethoxy radical (CF₃CF₂O•). This radical can then decompose to form carbonyl fluoride (COF₂) and a trifluoromethyl radical (•CF₃). The •CF₃ radical will also react with O₂ and subsequently NO, leading to the formation of COF₂. Phosgene (COCl₂) and carbonyl fluoride (COF₂) are acid gases that are readily removed from the atmosphere through hydrolysis in clouds and water droplets, ultimately forming hydrochloric acid (HCl), hydrofluoric acid (HF), and carbon dioxide (CO₂).[8][9]

The overall degradation pathway can be visualized as follows:

Stratospheric Degradation and Ozone Depletion

While the majority of HCFC-225ca is removed in the troposphere, a fraction can be transported to the stratosphere. In the stratosphere, it is subject to photolysis by high-energy ultraviolet (UV) radiation, which is not present in the troposphere.[1]

Stratospheric Photolysis

The C-Cl bonds in HCFC-225ca are weaker than the C-F and C-C bonds and are susceptible to cleavage by UV radiation, leading to the release of chlorine atoms (Cl•).

CF₃CF₂CHCl₂ + hv (UV radiation) → CF₃CF₂CH•Cl + Cl•

Catalytic Ozone Depletion

The released chlorine atoms can then participate in catalytic cycles that destroy ozone (O₃).[10]

Cl• + O₃ → ClO• + O₂ ClO• + O• → Cl• + O₂

Net Reaction: O₃ + O• → 2O₂

This catalytic cycle allows a single chlorine atom to destroy thousands of ozone molecules, contributing to the depletion of the ozone layer. The Ozone Depletion Potential (ODP) of HCFC-225ca is relatively low compared to CFCs due to its shorter atmospheric lifetime and consequently lower efficiency in transporting chlorine to the stratosphere.[3]

Experimental Methodologies for Determining Reaction Kinetics

The determination of accurate rate constants for the reaction of HCFCs with •OH radicals is fundamental to understanding their atmospheric lifetimes. Two primary experimental techniques are employed for these measurements: Flash Photolysis-Resonance Fluorescence (FP-RF) and Discharge Flow-Mass Spectrometry (DF-MS).[5]

Flash Photolysis-Resonance Fluorescence (FP-RF)

This is a direct technique for measuring the rate of reaction of •OH radicals with a target molecule under pseudo-first-order conditions.

Experimental Protocol:

-

Radical Generation: A pulse of UV light from a flash lamp or laser is used to photolyze a precursor molecule (e.g., H₂O or O₃ in the presence of H₂O) to generate •OH radicals in a reaction cell.[11][12] The choice of precursor and photolysis wavelength is critical to ensure efficient and clean production of •OH radicals without generating interfering species.

-

Reaction: The generated •OH radicals react with an excess concentration of HCFC-225ca, which is flowed through the reaction cell along with a buffer gas (e.g., He or N₂). The excess concentration of HCFC-225ca ensures that the reaction follows pseudo-first-order kinetics with respect to the •OH radical concentration.

-

Detection: The concentration of •OH radicals is monitored over time using resonance fluorescence. A resonance lamp emits light at a wavelength that is specifically absorbed by the •OH radical, which then fluoresces. The intensity of this fluorescence is proportional to the •OH concentration.[11]

-

Data Analysis: The decay of the fluorescence signal over time provides the pseudo-first-order rate constant (k'). By measuring k' at different concentrations of HCFC-225ca, the bimolecular rate constant (k) can be determined from the slope of a plot of k' versus [HCFC-225ca].

Discharge Flow-Mass Spectrometry (DF-MS)

This technique is well-suited for studying the kinetics of radical-molecule reactions at low pressures.

Experimental Protocol:

-

Radical Generation: •OH radicals are typically generated in a side arm of a flow tube by passing a mixture of a precursor gas (e.g., H₂ and an inert gas) through a microwave discharge.[13]

-

Reaction: The •OH radicals are then introduced into the main flow tube where they mix and react with HCFC-225ca, which is introduced through a movable injector. The reaction time is varied by changing the position of the injector.

-

Detection: The concentrations of the •OH radical and HCFC-225ca are monitored at a fixed point downstream of the reaction zone using a mass spectrometer.[13]

-

Data Analysis: The rate constant is determined by measuring the decay of the •OH radical signal as a function of the HCFC-225ca concentration for a fixed reaction time, or by measuring the decay of the •OH radical signal as the reaction time is varied for a fixed HCFC-225ca concentration.

The choice between FP-RF and DF-MS often depends on the specific reaction being studied and the desired temperature and pressure range. FP-RF is advantageous for studies at higher pressures that are more representative of the troposphere.

Conclusion

The atmospheric fate of 3-Chloro-1,1,1,2,2-Pentafluoropropane (HCFC-225ca) is primarily dictated by its reaction with hydroxyl radicals in the troposphere, leading to an atmospheric lifetime of approximately 1.9 years. While this relatively short lifetime mitigates its overall environmental impact compared to CFCs, the presence of chlorine atoms means that the fraction of HCFC-225ca that reaches the stratosphere can contribute to ozone depletion through photolytic release of chlorine. The degradation process involves a series of complex reactions initiated by hydrogen abstraction, ultimately leading to the formation of acid gases that are removed from the atmosphere via wet deposition. The accurate determination of the kinetic parameters governing these reactions, through sophisticated experimental techniques such as Flash Photolysis-Resonance Fluorescence and Discharge Flow-Mass Spectrometry, is essential for the continued refinement of atmospheric models and the development of environmentally benign alternatives.

References

Sources

- 1. Atmospheric chemistry of CF3CH=CH2 and C4F9CH=CH2: products of the gas-phase reactions with Cl atoms and OH radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atmospheric oxidation pathways of CF3CH2CFCl2 (HCFC-234fb) with OH-radicals and Cl-atoms: insights into the mechanism, thermodynamics, and kinetics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Atmospheric chemistry of CF3OCF2CF2H and CF3OC(CF3)2H: reaction with Cl atoms and OH radicals, degradation mechanism, global warming potentials, and empirical relationship between k(OH) and k(Cl) for organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. csl.noaa.gov [csl.noaa.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. smashingscience.org [smashingscience.org]

- 13. researchgate.net [researchgate.net]

Infrared Absorption Cross-Sections of 3-Chloro-1,1,1,2,2-Pentafluoropropane: A Technical Guide to Radiative Efficiency Determination

Introduction & Atmospheric Significance

The transition away from ozone-depleting substances (ODSs) under the Montreal Protocol and its Kigali Amendment requires rigorous spectroscopic characterization of replacement candidates and trace atmospheric gases. 3-Chloro-1,1,1,2,2-Pentafluoropropane (designated as HCFC-235ca , chemical formula CF3CF2CH2Cl ) is a hydrochlorofluorocarbon that exhibits both a non-zero Ozone Depletion Potential (ODP) and significant global warming potential (GWP) [1].

For researchers and drug development professionals—particularly those engineering next-generation, low-GWP propellants for metered-dose inhalers (MDIs) or evaluating fluorinated pharmaceutical solvents—understanding the physical chemistry behind atmospheric lifetime and radiative forcing is critical. The fundamental metric that bridges molecular structure and macroscopic climate impact is the infrared (IR) absorption cross-section .

Mechanistic Causality: Why Infrared Absorption Matters

The Earth's surface emits thermal radiation primarily in the infrared region. The atmosphere is largely opaque to this radiation due to absorption by naturally occurring H2O and CO2 , except for a specific spectral region known as the "atmospheric window" (800 to 1200 cm⁻¹) .

The causality behind the severe climate impact of HCFCs lies in their molecular bonds. The highly polar C-F and C-Cl bonds in 3-Chloro-1,1,1,2,2-Pentafluoropropane undergo strong dipole moment changes during vibrational stretching modes. These fundamental vibrational frequencies fall directly within the 800–1200 cm⁻¹ window. Consequently, HCFC-235ca molecules absorb outgoing longwave radiation that would otherwise escape into space, trapping heat in the troposphere. To quantify this trapped heat, we must determine the integrated IR absorption cross-section, σ(ν) , which directly dictates the molecule's Radiative Efficiency (RE) [2], [3].

Quantitative Data Summary

The macroscopic atmospheric metrics for 3-Chloro-1,1,1,2,2-Pentafluoropropane are derived directly from its microscopic spectroscopic properties and kinetic reactivity with hydroxyl ( OH ) radicals.

| Parameter | Value | Unit | Method of Determination |

| Molecular Formula | CF3CF2CH2Cl | - | Structural Analysis |

| Global Atmospheric Lifetime | 9.82 | Years | OH Radical Kinetic Modeling [1] |

| Stratospheric Lifetime | 126.5 | Years | Photochemical Modeling [1] |

| Ozone Depletion Potential (ODP) | 0.018 | - | Semi-empirical derivation [1], [2] |

| Radiative Efficiency (RE) | 0.225 | W m−2 ppb−1 | IR Cross-Section Integration [1] |

Self-Validating Experimental & Computational Protocols

To ensure absolute scientific integrity, the determination of IR cross-sections must operate as a self-validating system. Experimental FTIR measurements are often limited by sample impurities or detector cutoff limits below 500 cm⁻¹. Therefore, empirical data must be cross-validated against in silico Density Functional Theory (DFT) calculations [2].

Protocol A: Empirical Determination via High-Resolution FTIR

This protocol details the extraction of the empirical cross-section, σ(ν) , ensuring linear adherence to the Beer-Lambert law.

-

System Evacuation & Background:

-

Action: Evacuate a multi-pass Herriott gas cell (optical path length ~10 m) to <10−4 Torr. Acquire a background spectrum using a liquid nitrogen-cooled Mercury Cadmium Telluride (MCT) detector.

-

Causality: High vacuum removes trace atmospheric H2O and CO2 , which possess intense rotational-vibrational bands that would obscure the target HCFC signals.

-

-

Sample Introduction & Pressure Linearity:

-

Action: Introduce >99.9% pure 3-Chloro-1,1,1,2,2-Pentafluoropropane into the cell. Record spectra at multiple precise pressure intervals (e.g., 1, 5, 10, and 20 Torr) using capacitance manometers.

-

Causality: Acquiring data across a pressure gradient proves that the absorbance scales linearly, validating that the system is free from optical saturation, pressure broadening artifacts, or molecular dimerization.

-

-

Spectral Acquisition:

-

Action: Collect interferograms at a high resolution of 0.1 cm⁻¹ across the 500–1500 cm⁻¹ range. Co-add at least 256 scans to maximize the signal-to-noise ratio.

-

-

Cross-Section Derivation:

-

Action: Convert the raw absorbance A(ν) to the absorption cross-section σ(ν) using the relation: σ(ν)=N⋅LA(ν)ln(10) , where N is the molecular number density and L is the path length.

-

Protocol B: Computational Validation via DFT

This protocol generates a theoretical spectrum to validate empirical band assignments and supplement data below the MCT detector limit.

-

Conformational Search:

-

Action: Perform a relaxed potential energy surface (PES) scan to identify the lowest-energy conformers of CF3CF2CH2Cl (specifically focusing on the rotation of the −CH2Cl group).

-

Causality: Room-temperature gas contains a Boltzmann distribution of multiple conformers, each contributing distinct IR absorption signatures. Failing to account for this leads to severe theoretical-empirical mismatch [2].

-

-

Geometry Optimization & Frequency Calculation:

-

Action: Optimize geometries using the B3LYP functional with a 6-31G(2df,p) basis set. Calculate harmonic vibrational frequencies and IR intensities.

-

-

Anharmonicity Scaling & Broadening:

-

Action: Apply a scaling factor (typically ~0.96) to the calculated frequencies to correct for the harmonic oscillator approximation. Broaden the resulting stick spectrum using a Gaussian function (FWHM ~10 cm⁻¹) to simulate the rotational-vibrational envelope observed experimentally at 298 K [3].

-

Workflow Visualization

The following diagram illustrates the parallel pathways used to synthesize the final Radiative Efficiency (RE) and Global Warming Potential (GWP) metrics from the raw HCFC-235ca sample.

Figure 1: Parallel empirical and computational workflow for determining RE and GWP.

References

- NOAA Chemical Sciences Laboratory. "Appendix A: Summary of Abundances, Lifetimes, ODPs, REs, GWPs, and GTPs." Scientific Assessment of Ozone Depletion.

- Papanastasiou, D. K., et al. (2018). "Global warming potential estimates for the C1–C3 hydrochlorofluorocarbons (HCFCs) included in the Kigali Amendment to the Montreal Protocol." ResearchGate.

- Hodnebrog, Ø., et al. (2020). "Updated Global Warming Potentials and Radiative Efficiencies of Halocarbons and Other Weak Atmospheric Absorbers." CentAUR.

An In-Depth Technical Guide to the Molecular Dynamics Simulation of 3-Chloro-1,1,1,2,2-Pentafluoropropane Interactions

Abstract: 3-Chloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) is a fluorinated hydrocarbon with applications that necessitate a thorough understanding of its molecular-level interactions. Molecular dynamics (MD) simulations provide an unparalleled computational microscope to investigate the structural and dynamic properties of such molecules in the condensed phase. This guide offers a comprehensive, in-depth protocol for conducting MD simulations of HCFC-225ca. We delve into the critical, and often challenging, aspects of force field parameterization for non-standard molecules, detailing a quantum mechanics-based approach for deriving accurate atomic charges. The guide provides a self-validating, step-by-step workflow for system preparation, simulation execution, and trajectory analysis, explaining the causality behind each procedural choice. This document is intended for researchers, scientists, and drug development professionals seeking to apply MD simulations to study halogenated organic molecules, ensuring a foundation of scientific integrity and technical accuracy.

Introduction: The "Why" of Simulating HCFC-225ca

3-Chloro-1,1,1,2,2-pentafluoropropane (PubChem CID: 67905) is a hydrochlorofluorocarbon (HCFC) notable for its specific physicochemical properties, including a boiling point of approximately 27-30 °C and a density of about 1.395 g/mL at 25 °C.[1][2] Understanding the intermolecular forces that govern the behavior of this molecule in its liquid state is crucial for predicting its properties, such as miscibility, transport phenomena, and interactions with other species.

Molecular dynamics (MD) simulation is a powerful computational method that calculates the time-dependent behavior of a molecular system, offering insights that are often difficult to obtain experimentally. By simulating a system of many HCFC-225ca molecules, we can derive macroscopic properties from the underlying microscopic interactions. However, the adage "garbage in, garbage out" is particularly pertinent to MD simulations. The accuracy of any simulation is fundamentally limited by the quality of its force field—the set of mathematical functions and parameters that describe the potential energy of the system.

For common biomolecules like proteins and nucleic acids, well-established and validated force fields (e.g., AMBER, CHARMM, OPLS-AA) are readily available.[3][4] For a specialized molecule like HCFC-225ca, however, these standard force fields may lack accurate parameters.[5][6] Therefore, a critical prerequisite for a meaningful simulation is the careful and rigorous parameterization of the molecule. This guide will place a strong emphasis on this foundational step.

Objectives of this Guide:

-

To provide a scientifically sound rationale for the choices made during the MD simulation workflow.

-

To detail a step-by-step protocol for the parameterization of HCFC-225ca using quantum mechanics (QM).

-

To outline a robust methodology for system setup, equilibration, and production simulation using the GROMACS software package.[7]

-

To describe standard procedures for analyzing simulation trajectories to extract structural and dynamic properties.

The Heart of the Matter: Force Field Selection and Parameterization

The choice of force field is the single most important decision in an MD simulation. For small organic molecules, particularly halogenated ones, general force fields like the Generalized AMBER Force Field (GAFF) or the OPLS-All Atom (OPLS-AA) force field are common starting points.[8][9][10] Both have shown reasonable success, but their performance can be inconsistent for highly substituted or polyfunctional molecules.[10][11] A known challenge with halogenated compounds is accurately representing their electrostatic potential, which can feature a "σ-hole"—a region of positive potential on the halogen atom opposite the covalent bond—that is crucial for halogen bonding.[11][12] Standard point-charge models often fail to capture this feature.[6][11]

To ensure the highest fidelity, we will derive custom partial atomic charges for HCFC-225ca from QM calculations and use a well-regarded general force field, like OPLS-AA, for the remaining parameters (bond, angle, dihedral, and Lennard-Jones). The OPLS-AA force field is a strong candidate as it has been specifically parameterized to reproduce experimental properties of liquids.[4][13]

Protocol 2.1: Quantum Mechanical Charge Derivation

The goal is to calculate partial atomic charges that accurately reproduce the molecule's quantum mechanical molecular electrostatic potential (MEP). The Restrained Electrostatic Potential (RESP) fitting procedure is a widely accepted method for this purpose.[14][15][16] It fits the atomic charges to the QM MEP while using hyperbolic restraints to prevent chemically unreasonable charge values, especially for buried atoms.[17]

Step-by-Step Methodology:

-

Geometry Optimization:

-

Obtain an initial 3D structure of HCFC-225ca (e.g., from PubChem).[2]

-

Perform a geometry optimization using a QM software package (e.g., Gaussian, Psi4). A common and robust level of theory for this is Hartree-Fock with a 6-31G* basis set (HF/6-31G*). This step finds a low-energy conformation of the molecule.[14]

-

-

MEP Calculation:

-

RESP Charge Fitting:

-

Use a program like antechamber from the AmberTools suite or a dedicated server like R.E.D. Server to perform the two-stage RESP fit.[17][18]

-

Stage 1: A fit is performed with a weak restraint on the charges.

-

Stage 2: A second fit is performed with a stronger restraint, using the charges from the first stage as a starting point.[17]

-

Constraint Definition: It is crucial to apply chemical equivalencing. For HCFC-225ca, the two hydrogens on the -CH2Cl group should be constrained to have identical charges. Likewise, the three fluorine atoms on the -CF3 group should be equivalent, and the two fluorines on the -CF2- group should be equivalent. This ensures chemical symmetry is respected.[17]

-

-

Output: The final output will be a list of partial atomic charges for each atom in HCFC-225ca. These charges will be incorporated into the molecule's topology file for the MD simulation. Tools like the Force Field Toolkit (ffTK) can help streamline this entire process.[3][19][20]

Building the System: From a Single Molecule to a Liquid Box

With an accurately parameterized molecule, the next step is to construct the simulation environment—in this case, a periodic box filled with HCFC-225ca molecules to represent the pure liquid.

Protocol 3.1: Simulation System Setup

This protocol assumes the use of the GROMACS simulation package.[7][21]

-

Create the Molecule Topology:

-

Manually create a GROMACS topology file (.itp file) for HCFC-225ca. This file defines the molecule's atoms, bonds, angles, dihedrals, and the RESP charges derived in Protocol 2.1.

-

Assign OPLS-AA atom types to each atom. The Lennard-Jones parameters will be taken from the main OPLS-AA force field files.

-

-

Define the Simulation Box:

-

Place a single optimized HCFC-225ca molecule in a simulation box.

-

Use the GROMACS tool gmx insert-molecules to populate the box with a desired number of molecules (e.g., 512) to create a system of reasonable size. The tool will randomly insert molecules until the target density is approximated. Use the experimental density (1.395 g/mL) as a starting point.[1]

-

-

Generate the System Topology:

-

Create a master topology file (.top file) that includes a reference to the OPLS-AA force field and the HCFC-225ca molecule topology (.itp file), specifying the number of molecules present.

-

The following diagram illustrates the system setup workflow.

Analysis: Extracting Meaning from Motion

The production trajectory is a rich source of information. By analyzing the positions and velocities of all atoms over time, we can calculate key structural and dynamic properties of liquid HCFC-225ca.

Protocol 5.1: Trajectory Analysis

-

Visual Inspection:

-

Always begin by visually inspecting the trajectory using software like VMD. [22]Check for any unusual behavior, such as molecules flying apart or the system freezing into an unnatural crystalline state.

-

-

Structural Properties: Radial Distribution Function (RDF):

-

Concept: The RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle, relative to the probability for a completely random distribution. [23][24]Peaks in the RDF correspond to solvation shells and reveal the local structure of the liquid.

-

Calculation: Use a tool like gmx rdf to calculate the RDF between specific atom pairs. For instance, calculating the RDF between the chlorine atom of one molecule and the chlorine atom of another (Cl-Cl RDF) can reveal how these polar atoms arrange themselves.

-

Interpretation: The position of the first peak indicates the most probable distance between the selected atoms. The area under the first peak can be integrated to find the coordination number—the average number of neighbors in the first solvation shell. [24]

-

-

Dynamical Properties: Mean Squared Displacement (MSD):

-

Concept: The MSD measures the average distance a molecule travels over time. For a simple diffusing liquid, the MSD is linearly proportional to time.

-

Calculation: Use a tool like gmx msd. The tool calculates the MSD for the center of mass of each molecule over time.

-

Interpretation: The diffusion coefficient (D) can be calculated from the slope of the MSD plot using the Einstein relation: MSD(t) = 6Dt (for 3D diffusion) This value quantifies the mobility of the molecules in the liquid and is a key transport property that can be compared with experimental data.

-

The analysis workflow is summarized below.

Data Presentation

Quantitative results from the simulation should be summarized clearly.

Table 1: Simulated vs. Experimental Properties of HCFC-225ca

| Property | Simulated Value (This Work) | Experimental Value |

|---|---|---|

| Density (g/mL) at 298 K, 1 bar | Value from NPT run | 1.395 [1] |

| Diffusion Coefficient (x 10⁻⁹ m²/s) | Value from MSD plot | Literature/Experimental Data |

Table 2: Key Structural Features from RDF Analysis

| Atom Pair | First Peak Position (nm) | First Shell Coordination Number |

|---|---|---|

| Cl -- Cl | Value from g(r) plot | Value from integration |

| C(F3) -- C(F3) | Value from g(r) plot | Value from integration |

| Cl -- H | Value from g(r) plot | Value from integration |

Conclusion

This guide has provided a comprehensive and technically detailed framework for performing molecular dynamics simulations of 3-Chloro-1,1,1,2,2-pentafluoropropane. By emphasizing the foundational importance of rigorous force field parameterization and outlining a self-validating simulation protocol, researchers can have confidence in the scientific integrity of their results. The true power of this approach lies in its extensibility. The same principles and workflows can be applied to study mixtures of HCFC-225ca with other solvents, its interactions with surfaces, or its behavior at different temperatures and pressures. By carefully bridging quantum mechanics with classical simulation and grounding the methodology in established best practices, MD simulations serve as a powerful tool for unlocking molecular-level insights into complex chemical systems.

References

- (No author given). (n.d.). Current time information in Baltimore, MD, US. Google.

- E. T. Walters, P. T. G. R. M. D. C. T. V. J. C. G. (2013). Rapid parameterization of small molecules using the Force Field Toolkit. PMC.

- (No author given). (2021, February 11). Tutorial: MD Simulation of small organic molecules using GROMACS.

- (No author given). (n.d.). Parameterizing Small Molecules Using the Force Field Toolkit (ffTK).

- (No author given). (n.d.). RESP ESP charge Derive: Overview. q4md-forcefieldtools.org.

- F. D. P. C. (n.d.). The R.E.D. Tools: Advances in RESP and ESP charge derivation and force field library building. PMC.

- (No author given). (2025, January 8). PyPE_RESP: A tool to facilitate and standardize derivation of RESP charges. bioRxiv.

- (No author given). (n.d.). 3-Chloro-1,1,1,2,2-pentafluoropropane. Synquest Labs.

- (No author given). (n.d.). 3-Chloro-1,1,1,2,2-Pentafluoropropane | C3H2ClF5. PubChem.

- (No author given). (2024, June 25). Broadening access to small-molecule parameterization with the force field toolkit. The Journal of Chemical Physics.

- (No author given). (n.d.). Parametrization of a new small molecule. Martini Force Field Initiative.

- (No author given). (n.d.). Parametrization of small molecules. SimBac – simulations of bacterial systems.

- J. R. Trudell & E. Bertaccini. (1998, November 23). Evaluation of forcefields for molecular mechanics/dynamics calculations involving halogenated anesthetics. PubMed.

- (No author given). (2023, February 22). Small molecules MD simulation using Gromacs. YouTube.

- F. D. P. C. (2011, May 23). R.E.D. Server: a web service for deriving RESP and ESP charges and building force field libraries for new molecules and molecular fragments. Nucleic Acids Research.

- (No author given). (2016, August 29). Systematic and Automated Development of Quantum Mechanically Derived Force Fields: the Challenging Case of Halogenated Hydrocarbons. ARPI.

- (No author given). (2021, May 17). W-RESP: Well-Restrained Electrostatic Potential-Derived Charges. Revisiting the Charge Derivation Model. Journal of Chemical Theory and Computation.

- (No author given). (n.d.). MD with GROMACS for SMALL molecules. Group of Characterization of Materials. GCM.

- (No author given). (n.d.). MD with GROMACS for SMALL molecules. Group of Characterization of Materials. GCM.

- (No author given). (n.d.). From Chaotic to Stable: Understanding NPT Equilibration in Molecular Simulations.

- (No author given). (n.d.). GROMACS Tutorials.

- (No author given). (2014, July 21). Among NVT and NPT ensemble which one is preferable during MD simulation?.

- (No author given). (n.d.). 3-Chloro-1,1,2,3,3-pentafluoro-1-propene. PubChem.

- (No author given). (2020, July 24). Automated parameterization of quantum-mechanically derived force-fields including explicit sigma holes: A pathway to energetic and structural features of halogen bonds in gas and condensed phase. The Journal of Chemical Physics.

- (No author given). (n.d.). NPT Equilibration. MD Tutorials.

- (No author given). (2012, April 3). Treatment of Halogen Bonding in the OPLS-AA Force Field: Application to Potent Anti-HIV Agents. Journal of Chemical Theory and Computation.

- A. D. M. J. (n.d.). Improved Modeling of Halogenated Ligand-Protein Interactions using the Drude Polarizable and CHARMM Additive Empirical Force Fields. PMC.

- (No author given). (n.d.). 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE. CAMEO Chemicals.

- A. A. S. C. S. (2020, November 4). Out of Sight, Out of Mind: The Effect of the Equilibration Protocol on the Structural Ensembles of Charged Glycolipid Bilayers. MDPI.

- (No author given). (n.d.). 4.8.2.1. Radial Distribution Functions. MDAnalysis.analysis.rdf.

- A. Mostafa. (2024, August 15). Molecular Dynamics: NVE, NVT, and NPT. Level Up Coding.

- (No author given). (n.d.). 3-chloro-1,1,2,3,3-pentafluoropropene.

- J. E. S. J. G. J. P. K. S. (n.d.). Fast Analysis of Molecular Dynamics Trajectories with Graphics Processing Units—Radial Distribution Function Histogramming. PMC.

- (No author given). (2024, August 14). Molecular Interactions of Perfluorinated and Branched Fluorine-Free Surfactants at Interfaces: Insights from a New Reliable Force Field. Journal of Chemical Theory and Computation.

- (No author given). (n.d.). 4.7.3. Radial Distribution Functions. MDAnalysis.analysis.rdf.

- (No author given). (2015, August 24). Optimization of the GAFF force field to describe liquid crystal molecules: the path to a dramatic improvement in transition temperature. SciSpace.

- (No author given). (2017, May 30). Perfluoropolyethers: Development of an All-Atom Force Field for Molecular Simulations and Validation with New Experimental Vapor. OSTI.

- (No author given). (2012, March 22). RDF and MSD calculation. LAMMPS Mailing List Mirror.

- (No author given). (2024, November 28). How to calculate RDF using VMD from VASP AIMD Trajectories? [TUTORIAL]. YouTube.

- (No author given). (n.d.). Supplemental: Overview of the Common Force Fields – Practical considerations for Molecular Dynamics. GitHub Pages.

- (No author given). (2019, October 28). Validation of the Generalized Force Fields GAFF, CGenFF, OPLS-AA, and PRODRGFF by Testing Against Experimental Osmotic Coefficient Data for Small Drug-Like Molecules. PubMed.

Sources

- 1. CAS 422-02-6 | 1100-7-80 | MDL MFCD00233035 | 3-Chloro-1,1,1,2,2-pentafluoropropane | SynQuest Laboratories [synquestlabs.com]

- 2. 3-Chloro-1,1,1,2,2-Pentafluoropropane | C3H2ClF5 | CID 67905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ks.uiuc.edu [ks.uiuc.edu]

- 4. Supplemental: Overview of the Common Force Fields – Practical considerations for Molecular Dynamics [computecanada.github.io]

- 5. simbac.gatech.edu [simbac.gatech.edu]

- 6. Evaluation of forcefields for molecular mechanics/dynamics calculations involving halogenated anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioinformaticsreview.com [bioinformaticsreview.com]

- 8. Improved Modeling of Halogenated Ligand-Protein Interactions using the Drude Polarizable and CHARMM Additive Empirical Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Validation of the Generalized Force Fields GAFF, CGenFF, OPLS-AA, and PRODRGFF by Testing Against Experimental Osmotic Coefficient Data for Small Drug-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. arpi.unipi.it [arpi.unipi.it]

- 12. pubs.aip.org [pubs.aip.org]

- 13. osti.gov [osti.gov]

- 14. RESP ESP charge Derive: Overview [upjv.q4md-forcefieldtools.org]

- 15. The R.E.D. Tools: Advances in RESP and ESP charge derivation and force field library building - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. academic.oup.com [academic.oup.com]

- 18. biorxiv.org [biorxiv.org]

- 19. Rapid parameterization of small molecules using the Force Field Toolkit - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.aip.org [pubs.aip.org]

- 21. MD with GROMACS for SMALL molecules — Group of Characterization of Materials. GCM — UPC. Universitat Politècnica de Catalunya [gcm.upc.edu]

- 22. youtube.com [youtube.com]

- 23. docs.mdanalysis.org [docs.mdanalysis.org]

- 24. docs.mdanalysis.org [docs.mdanalysis.org]

Vapor-Liquid Equilibrium in 3-Chloro-1,1,1,2,2-Pentafluoropropane (R-225ca) Binary Mixtures: A Technical Guide

Abstract

Introduction: The Significance of Vapor-Liquid Equilibrium Data

Vapor-liquid equilibrium (VLE) data is fundamental to the design and optimization of thermal separation processes, most notably distillation. For binary mixtures of 3-Chloro-1,1,1,2,2-Pentafluoropropane (R-225ca), a compound with the chemical formula C₃H₂ClF₅, understanding its phase behavior when mixed with other components is crucial for its purification and application. R-225ca has been used as a cleaning solvent and in other specialized applications. In the pharmaceutical and chemical industries, precise VLE data enables the efficient design of distillation columns, leading to higher product purity, reduced energy consumption, and optimized process economics.

The primary challenge in working with R-225ca binary mixtures is the apparent scarcity of publicly available, experimentally determined VLE data. This guide, therefore, aims to equip researchers with the necessary knowledge to either generate this data or to make informed estimations based on established thermodynamic principles and data from analogous systems.

Experimental Determination of Vapor-Liquid Equilibrium

The experimental measurement of VLE data is a meticulous process requiring specialized equipment. The choice of method depends on factors such as the pressure and temperature range of interest, the chemical nature of the components, and the desired accuracy. Two primary categories of experimental methods are the static method and the dynamic (or circulation) method.[1][2]

The Static Method

In the static method, a known amount of the liquid mixture is introduced into an evacuated and thermostated equilibrium cell.[2] The mixture is agitated until thermal and phase equilibrium is reached, at which point the total pressure and the compositions of the liquid and vapor phases are measured.

Key Advantages:

-

High accuracy, especially for pressure measurements.

-

Suitable for a wide range of temperatures and pressures.

-

Minimizes the risk of fractionation during sampling.

Experimental Protocol: Static VLE Measurement

-

Preparation: The equilibrium cell is thoroughly cleaned and evacuated to remove any residual air or contaminants.

-

Charging: A precisely known amount of each component is charged into the cell. This can be done by mass or by using high-precision syringe pumps.

-

Equilibration: The cell is brought to the desired temperature using a thermostat bath. The mixture is continuously stirred to ensure homogeneity and accelerate the attainment of equilibrium. Equilibrium is considered reached when the total pressure remains constant over a significant period.

-

Sampling and Analysis: Once equilibrium is established, small samples of the liquid and vapor phases are withdrawn for compositional analysis. Gas chromatography (GC) is a commonly used analytical technique for this purpose.[1][3]

Caption: Workflow for static VLE measurement.

The Dynamic (Recirculation) Method

In a dynamic or recirculation still, the vapor and liquid phases are continuously circulated to ensure intimate contact and rapid attainment of equilibrium.[4] A common example is the Othmer still.[5] The boiling temperature of the mixture is measured at a constant pressure, and samples of the liquid and condensed vapor are collected for analysis.

Key Advantages:

-

Faster attainment of equilibrium compared to the static method.

-

Well-suited for isobaric (constant pressure) measurements.

Experimental Protocol: Dynamic VLE Measurement

-

Apparatus Setup: The recirculation still, equipped with a heating element, condenser, and sampling ports, is assembled.

-

Charging: The still is charged with a liquid mixture of a known approximate composition.

-

Operation: The mixture is heated to its boiling point at a controlled pressure. The generated vapor is condensed and returned to the still, while the liquid is also circulated.

-

Equilibrium Attainment: The system is allowed to operate until a steady state is reached, indicated by a constant boiling temperature.

-

Sampling and Analysis: Samples of the boiling liquid and the condensed vapor are simultaneously withdrawn and their compositions are determined, typically by gas chromatography.

Caption: Workflow for dynamic VLE measurement.

Thermodynamic Modeling of Vapor-Liquid Equilibrium

Once experimental VLE data are obtained, they are typically correlated using thermodynamic models. These models are essential for interpolating and extrapolating the data, as well as for use in process simulation software. The choice of model depends on the nature of the mixture and the operating conditions.

The Gamma-Phi (γ-φ) Approach

For low to moderate pressures, the VLE of a binary mixture can be described by the following equation:

yiφiVP = xiγiPisatφisat

where:

-

yi and xi are the mole fractions of component i in the vapor and liquid phases, respectively.

-

P is the total pressure.

-

Pisat is the saturation vapor pressure of pure component i.

-

φiV is the fugacity coefficient of component i in the vapor phase.

-

γi is the activity coefficient of component i in the liquid phase.

-

φisat is the fugacity coefficient of pure saturated vapor of component i.

The fugacity coefficients account for the non-ideality of the vapor phase and are typically calculated from an equation of state (EoS), such as the Peng-Robinson EoS.[6] The activity coefficients account for the non-ideality of the liquid phase and are calculated from activity coefficient models like NRTL (Non-Random Two-Liquid), Wilson, or UNIQUAC.[5]

Table 1: Common Activity Coefficient Models

| Model | Key Characteristics |

| Wilson | Good for strongly non-ideal, non-azeotropic mixtures of polar or associating components. Not suitable for systems with liquid-liquid immiscibility. |

| NRTL | Versatile model applicable to a wide range of systems, including those with partial miscibility. |

| UNIQUAC | Based on statistical mechanics, it separates the activity coefficient into a combinatorial part (related to molecular size and shape) and a residual part (related to intermolecular forces). |

The binary interaction parameters for these models are obtained by fitting the model equations to the experimental VLE data.

Equation of State (EoS) Approach

At higher pressures, or when the components are above their critical temperatures, an equation of state approach is generally preferred. In this method, the fugacity of each component in both the liquid and vapor phases is calculated from a single equation of state. The condition for equilibrium is that the fugacity of each component is equal in both phases.

Cubic equations of state like the Peng-Robinson (PR) or Soave-Redlich-Kwong (SRK) are widely used, often with modified mixing rules to better represent the behavior of non-ideal mixtures.[6]

Caption: Logical flow of VLE data correlation.

Expected Behavior of R-225ca Binary Mixtures

While specific data is lacking, some general behaviors can be anticipated for binary mixtures of R-225ca based on its molecular structure and the properties of similar fluorinated compounds.

-

Azeotropy: Many binary mixtures containing fluorinated compounds exhibit azeotropic behavior, where the vapor and liquid phases have the same composition at a given temperature and pressure.[7] The formation of an azeotrope is dependent on the intermolecular interactions between R-225ca and the other component. The presence of an azeotrope has significant implications for separation by distillation, often requiring more complex techniques like extractive or azeotropic distillation.

-

Non-Ideality: Due to the polarity of the C-Cl and C-F bonds, mixtures of R-225ca with both polar and non-polar solvents are expected to exhibit non-ideal behavior in the liquid phase. The extent of this non-ideality will influence the shape of the VLE diagram and the relative volatility of the components.

Conclusion and Future Work

This technical guide has provided a comprehensive framework for understanding, measuring, and modeling the vapor-liquid equilibrium of binary mixtures containing 3-Chloro-1,1,1,2,2-Pentafluoropropane (R-225ca). In the absence of published experimental data, this document serves as a critical resource for researchers, outlining the established experimental protocols and thermodynamic modeling approaches necessary to characterize these systems.

The clear need for experimental VLE data for R-225ca binary mixtures represents a significant research opportunity. Such data would be invaluable for the design of efficient separation processes in the chemical and pharmaceutical industries. Future work should focus on the systematic experimental measurement of VLE for binary systems of R-225ca with common industrial solvents, followed by the rigorous thermodynamic modeling of the obtained data.

References

- Experimental Methods for High Pressure VLE Measurement. (URL: )

- Vapor-Liquid Equilibria (VLE or VLLE) - LTP - Laboratory for Thermophysical Properties. (URL: )

- The Measurement of Vapor-Liquid Equilibrium Data by Headspace Gas Chrom

- VAPOUR-LIQUID EQUILIBRIA MEASUREMENTS BY THE STATIC METHOD - Revue Roumaine de Chimie. (URL: )

- Vapor Liquid Equilibrium Measurement and Distillation Simulation for Azeotropic Distillation Separation of H 2 O/EM Azeotrope - MDPI. (URL: )

- Modeling of thermodynamic properties of binary and ternary mixtures. Determination of phase diagrams | ASJP - CERIST. (URL: )

- azeotropic d

Sources

The Unseen Dance of Dissociation: A Technical Guide to the Thermal Decomposition of 3-Chloro-1,1,1,2,2-Pentafluoropropane (HCFC-225ca)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-1,1,1,2,2-pentafluoropropane (HCFC-225ca) is a hydrochlorofluorocarbon that has seen use in various industrial applications. Understanding its thermal stability and decomposition mechanism is paramount for ensuring its safe handling, predicting its environmental fate, and developing potential abatement strategies. This technical guide provides an in-depth analysis of the plausible thermal decomposition pathways of HCFC-225ca. In the absence of direct experimental studies on this specific molecule, this guide synthesizes information from studies on analogous fluorinated alkanes and fundamental principles of chemical kinetics and thermochemistry to propose a comprehensive decomposition mechanism.

Introduction: The Significance of Thermal Stability

Hydrochlorofluorocarbons (HCFCs) are a class of compounds that have been utilized as replacements for chlorofluorocarbons (CFCs) due to their reduced ozone depletion potential.[1] However, their thermal decomposition characteristics remain a critical area of study, particularly at elevated temperatures encountered in various industrial processes or during atmospheric re-entry. The thermal decomposition of these molecules can lead to the formation of toxic and environmentally harmful byproducts.[2] Therefore, a thorough understanding of the decomposition mechanism of HCFC-225ca (CF3CF2CH2Cl) is essential for risk assessment and the development of safe operational parameters.

This guide will explore the likely initiation steps, propagation pathways, and termination reactions that govern the thermal breakdown of HCFC-225ca. The proposed mechanisms are grounded in experimental and theoretical studies of similar fluorinated propanes and ethanes.[3][4]

Proposed Thermal Decomposition Mechanism of HCFC-225ca

The thermal decomposition of a molecule is initiated by the cleavage of its weakest chemical bond. In the case of 3-Chloro-1,1,1,2,2-pentafluoropropane, there are several potential unimolecular initiation steps. The relative importance of these pathways is determined by their respective bond dissociation energies (BDEs).

Initiation Steps: The First Break

The primary initiation pathways for the thermal decomposition of HCFC-225ca are anticipated to be the homolytic cleavage of the C-C, C-Cl, and C-H bonds.

-

Pathway 1: C-C Bond Fission: Based on studies of similar fluorinated alkanes like CF3CHFCF3, the C-C bond fission is a highly probable initiation step.[3] For HCFC-225ca, this would lead to the formation of a pentafluoroethyl radical and a chloromethyl radical.

-

CF3CF2–CH2Cl → •CF3CF2 + •CH2Cl

-

-

Pathway 2: C-Cl Bond Fission: The C-Cl bond is generally weaker than C-F and C-H bonds in similar molecules, making its cleavage a plausible initiation route.

-

CF3CF2CH2–Cl → CF3CF2CH2• + •Cl

-

-

Pathway 3: C-H Bond Fission: While typically stronger than C-Cl bonds, C-H bond cleavage can also occur at high temperatures.

-

CF3CF2CH–Cl → CF3CF2ĊHCl + •H

-

A comparison of estimated bond dissociation energies (BDEs) is crucial for determining the most favorable initiation pathway.

| Bond | Estimated Bond Dissociation Energy (kcal/mol) |

| CF3CF2–CH2Cl | ~80-90 |

| CF3CF2CH2–Cl | ~75-85 |

| H–CH(Cl)CF2CF3 | ~95-105 |

| Table 1: Estimated Bond Dissociation Energies for HCFC-225ca. These values are estimates based on general trends in halogenated alkanes and are intended for comparative purposes. |

Based on these estimated BDEs, C-Cl bond fission (Pathway 2) and C-C bond fission (Pathway 1) are the most likely primary initiation steps for the thermal decomposition of HCFC-225ca.

Propagation Reactions: A Cascade of Radicals

Once the initial radicals are formed, they can undergo a series of propagation reactions, leading to the formation of various stable and radical species.

-

β-Scission: The initially formed radicals can decompose further through β-scission, where a bond beta to the radical center is cleaved.

-

The CF3CF2CH2• radical from C-Cl fission can undergo β-scission of a C-F or C-C bond. C-C scission is generally more favorable.

-

CF3CF2CH2• → •CF3 + CF2=CH2

-

-

The •CF3CF2 radical from C-C fission can lead to the formation of difluorocarbene.

-

•CF3CF2 → •CF3 + :CF2

-

-

-

Hydrogen Abstraction: The highly reactive chlorine and hydrogen radicals can abstract hydrogen atoms from the parent molecule or other species, propagating the chain reaction.

-

•Cl + CF3CF2CH2Cl → HCl + CF3CF2ĊHCl

-

•H + CF3CF2CH2Cl → H2 + CF3CF2ĊHCl

-

-

Radical Recombination and Disproportionation: Radicals can react with each other to form stable products (recombination) or undergo hydrogen transfer (disproportionation).

-

•CF3 + •CF3 → C2F6

-

•CH2Cl + •CH2Cl → CH2ClCH2Cl

-

Proposed Overall Decomposition Scheme

The following diagram illustrates the proposed primary decomposition pathways for HCFC-225ca.

Sources

A Technical Guide to Determining the Global Warming Potential of 3-Chloro-1,1,1,2,2-Pentafluoropropane (HCFC-225ca)

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for calculating the Global Warming Potential (GWP) of 3-Chloro-1,1,1,2,2-pentafluoropropane (CHCl₂CF₂CF₃), commonly known as HCFC-225ca. This document is intended for researchers, atmospheric scientists, and professionals in the chemical and pharmaceutical industries who require a deep understanding of how the climate impact of such compounds is scientifically quantified. We will explore the theoretical underpinnings of GWP, delve into the state-of-the-art experimental techniques for determining the essential parameters of atmospheric lifetime and radiative efficiency, and outline the computational framework established by the Intergovernmental Panel on Climate Change (IPCC). By detailing the causality behind experimental design and emphasizing self-validating protocols, this guide serves as both a reference and a practical manual for the robust assessment of greenhouse gases.

The Global Warming Potential (GWP) Framework

The GWP is a metric developed to allow comparisons of the global warming impacts of different gases. It is a measure of how much energy the emission of 1 ton of a gas will absorb over a given period, relative to the emission of 1 ton of carbon dioxide (CO₂).[1] The GWP is defined by the IPCC as the ratio of the time-integrated radiative forcing from the instantaneous release of 1 kg of a trace substance relative to that of 1 kg of a reference gas[2]:

GWPₓ(TH) = ∫₀ᵀᴴ aₓ ⋅ [x(t)] dt / ∫₀ᵀᴴ aᵣ ⋅ [r(t)] dt

Where:

-

TH is the time horizon over which the calculation is considered (typically 20, 100, or 500 years).

-

aₓ is the radiative efficiency of the substance (in W m⁻² kg⁻¹).

-

[x(t)] is the time-dependent decay in the abundance of the substance.

-

The denominator contains the corresponding quantities for the reference gas, CO₂ (r).

The calculation of a compound's GWP, therefore, critically depends on two intrinsic properties: its atmospheric lifetime (τ) , which governs the decay function [x(t)], and its radiative efficiency (RE) , which quantifies its ability to absorb infrared radiation.

Quantitative Data Summary for HCFC-225ca

The following table summarizes the key parameters for HCFC-225ca, compiled from authoritative assessments by the IPCC.

| Parameter | Value | Source |

| Chemical Formula | CHCl₂CF₂CF₃ | - |

| Molecular Weight | 202.94 g/mol | - |

| Atmospheric Lifetime (τ) | 1.9 years | IPCC AR4[2] |

| Radiative Efficiency (RE) | 0.20 W m⁻² ppb⁻¹ | IPCC AR4[2] |

| GWP (20-year) | 429 | IPCC AR4[2] |

| GWP (100-year) | 122 / 127 / 137 | IPCC AR4 / AR5 / AR6[2][3][4] |

| GWP (500-year) | 37 | IPCC AR4[2] |

Note: The GWP values can be updated between IPCC assessment reports due to refined measurements of atmospheric lifetime, radiative efficiency, and the properties of the reference gas, CO₂.[1]

Determination of Atmospheric Lifetime (τ)

For hydrochlorofluorocarbons (HCFCs) like HCFC-225ca, the primary removal mechanism from the troposphere is reaction with the hydroxyl radical (OH).[5] Therefore, the atmospheric lifetime is principally determined by the rate of this reaction.

Core Principle: OH Radical Kinetics

The atmospheric lifetime (τ) with respect to OH reaction is inversely proportional to the rate constant (k) of the reaction and the average concentration of OH radicals in the atmosphere. The reaction is:

CHCl₂CF₂CF₃ + OH → Products

The rate constant, k, is highly temperature-dependent and must be measured accurately in the laboratory.

Experimental Workflow: Laser Flash Photolysis - Laser-Induced Fluorescence (LFP-LIF)

The gold standard for measuring gas-phase OH reaction rate constants is the LFP-LIF technique.[6][7] This method allows for direct measurement of OH radical decay under pseudo-first-order conditions, providing a robust and self-validating system.

Caption: Workflow for Atmospheric Lifetime Determination using LFP-LIF.

Detailed Protocol: LFP-LIF Measurement of OH Reaction Rate Constant

Objective: To measure the bimolecular rate constant for the reaction of OH radicals with HCFC-225ca at a specific temperature.

Methodology:

-

System Preparation & Calibration:

-

A slow-flow reaction cell is maintained at a constant temperature and pressure (e.g., 298 K, 100 Torr).

-

Mass flow controllers are calibrated to accurately deliver known concentrations of HCFC-225ca, an OH precursor (e.g., H₂O₂ or O₃/H₂O), and a buffer gas (e.g., He or N₂).

-

-

OH Radical Generation (The "Flash"):

-

A pulse from an excimer laser (the "photolysis" laser, e.g., KrF at 248 nm) is directed into the reaction cell.[7]

-

This high-energy pulse photolyzes the precursor molecule, instantaneously generating a small, uniform concentration of OH radicals. The choice of precursor is critical; it must not react with HCFC-225ca itself and should produce OH radicals cleanly and efficiently.

-

-

Kinetic Conditions (Self-Validation):

-

The concentration of HCFC-225ca is maintained in large excess (typically >1000-fold) relative to the initial OH concentration.

-

Causality: This establishes pseudo-first-order kinetic conditions. The rate of reaction becomes dependent only on the concentration of HCFC-225ca, simplifying the data analysis. The decay of OH radicals will follow a single exponential function: ln([OH]ₜ/[OH]₀) = -k't where k' = k [HCFC-225ca] + kₑ (kₑ is the first-order loss rate of OH from other processes like diffusion out of the detection zone).

-

-

OH Radical Detection (The "Probe"):

-

A second, tunable dye laser (the "probe" laser) is fired into the cell at a variable time delay after the photolysis flash.

-

This laser is tuned to an absorption wavelength of the OH radical (e.g., ~282 nm). The OH radicals absorb this light and are excited to a higher electronic state.

-

They then rapidly relax, emitting fluorescence at a longer wavelength (e.g., ~308 nm), which is detected by a photomultiplier tube. The intensity of this fluorescence is directly proportional to the OH concentration at that specific time delay.[7]

-

-

Data Acquisition & Analysis:

-

The time delay between the photolysis and probe lasers is systematically varied to record the entire OH decay profile.

-

This measurement is repeated at several different concentrations of HCFC-225ca.

-

A plot of the pseudo-first-order rate constant (k') versus the concentration of HCFC-225ca yields a straight line.

-

Trustworthiness: The slope of this line gives the bimolecular rate constant, k. The y-intercept provides the background decay rate (kₑ), serving as an internal quality check on the purity of the buffer gas and system cleanliness.

-

Determination of Radiative Efficiency (RE)

Radiative efficiency quantifies how effectively a molecule absorbs infrared radiation at wavelengths where the Earth emits energy. This property is determined by the molecule's infrared absorption spectrum.

Core Principle: Infrared Absorption

HCFC-225ca, like other greenhouse gases, possesses vibrational modes that can be excited by absorbing photons in the infrared portion of the electromagnetic spectrum (the "atmospheric window," ~700-1250 cm⁻¹). The strength and position of these absorption bands determine its RE.

Experimental Workflow: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is the definitive technique for obtaining a high-resolution, quantitative infrared spectrum of a gas-phase compound.[8]

Caption: Workflow for Radiative Efficiency Determination using FTIR.

Detailed Protocol: FTIR Measurement of Infrared Absorption Spectrum

Objective: To obtain the quantitative, high-resolution infrared absorption spectrum of a known concentration of HCFC-225ca vapor.

Methodology:

-

Sample Preparation:

-

A precise, low-concentration mixture of HCFC-225ca in a non-absorbing buffer gas (e.g., dry nitrogen) is prepared. The concentration must be known accurately.

-

A multipass gas cell with a known optical path length (often several meters to enhance weak absorptions) is used.[9]

-

-

Background Spectrum Acquisition (Self-Validation):

-

The gas cell is filled with the pure buffer gas (N₂).

-

An FTIR spectrum is recorded. This "background" spectrum captures the absorption characteristics of the instrument optics, any residual water vapor, and the buffer gas.

-

Causality: Acquiring a background is crucial. The final sample spectrum is calculated by ratioing the single-beam sample spectrum against the single-beam background spectrum. This process, governed by Beer's Law, effectively cancels out any instrumental or background signals, isolating the absorption features of HCFC-225ca.[8]

-

-

Sample Spectrum Acquisition:

-

The gas cell is filled with the prepared HCFC-225ca/N₂ mixture at a known pressure and temperature.

-

The FTIR measurement is performed. An interferometer splits the infrared beam, passes one part through the sample, and then recombines them to create an interferogram. A mathematical process called a Fourier Transform converts this interferogram into the familiar absorbance vs. wavenumber spectrum.[8]

-

-

Data Processing and Radiative Efficiency Calculation:

-

The absorbance spectrum is converted into an absorption cross-section spectrum (σ(ν) in cm²/molecule). This requires the known concentration of HCFC-225ca and the cell path length.

-

The radiative efficiency (RE) is then calculated by integrating this absorption cross-section over the thermal infrared emission spectrum of the Earth using a radiative transfer model.[10] These models account for the vertical profiles of temperature and pressure in the atmosphere.

-

The instantaneous radiative forcing (RF) per unit concentration (ppb) is calculated, which is the Radiative Efficiency.

-

Calculation of the Global Warming Potential

With experimentally determined values for the atmospheric lifetime (τ) and radiative efficiency (RE), the GWP can be calculated.

Caption: Final GWP Calculation Framework.

Procedure:

-

Calculate the Absolute GWP (AGWP) for HCFC-225ca:

-

The AGWP is the numerator in the GWP equation. It represents the total radiative forcing from a 1 kg pulse emission over the chosen time horizon (TH).

-

The decay function, [x(t)], is modeled as a simple exponential decay using the atmospheric lifetime: [x(t)] = e⁻ᵗ/τ.

-

The AGWP is calculated by integrating the product of the radiative efficiency and this decay function from t=0 to the time horizon (e.g., 100 years).

-

-

Use the Standardized AGWP for CO₂:

-

The atmospheric decay of CO₂ is far more complex than a simple exponential decay and is described by models that account for its uptake by oceans and the terrestrial biosphere.

-

The IPCC provides standardized values for the AGWP of CO₂ for the 20, 100, and 500-year time horizons.[2]

-

-

Calculate the Final GWP:

-

The GWP of HCFC-225ca is the ratio of its AGWP to the AGWP of CO₂ over the same time horizon.

-

Conclusion

The determination of the Global Warming Potential for a compound like HCFC-225ca is a rigorous, multi-step process grounded in fundamental principles of chemical kinetics and molecular spectroscopy. The methodologies described herein—Laser Flash Photolysis for lifetime determination and FTIR Spectroscopy for radiative efficiency—are designed to be self-validating through the use of controlled experimental conditions, reference standards, and robust data analysis procedures. By adhering to these authoritative protocols, the scientific community can generate the accurate and reliable data necessary to inform climate models and guide international environmental policy.

References

-